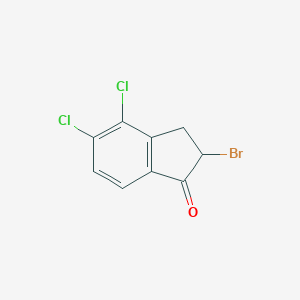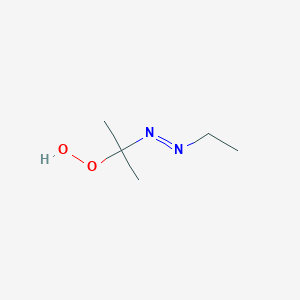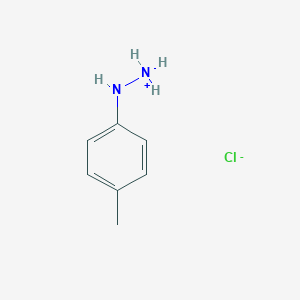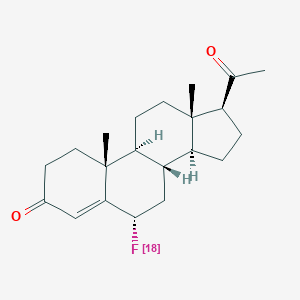
1,4-二氨基蒽醌
描述
1,4-Diaminoanthraquinone, also known as 1,4-Diaminoanthraquinone, is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Diaminoanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,4-Diaminoanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diaminoanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机氧化还原液流电池
1,4-二氨基蒽醌 (1,4-DAAQ) 是一种具有氧化还原活性的分子,在非水系氧化还原液流电池 (RFB) 中具有潜在的应用价值。 它们可以表现出多达五个电化学可及且可逆的氧化态,使其适合作为储能解决方案 . 1,4-二氨基蒽醌在有机溶剂中的溶解度对于在 RFB 中实现高能量密度至关重要 .
电化学储能
由 1,4-二氨基蒽醌衍生的聚(醌-1,4-二氨基蒽醌)阴极已被提议用于水性锌离子电池中稳定的 Zn2+ 存储。 这些阴极因其高放电容量和长期循环稳定性而具有前景 .
材料科学
1,4-二氨基蒽醌已被用于通过与不同的金属原子氧化来创建导电配位聚合物。 这些材料在太阳能电池中具有应用,可用于开发新型电子器件 .
分析化学
已经提出了一种使用 1,4-二氨基蒽醌的灵敏和选择性方法,用于测定水样中痕量 Cr (III) 和 Cr (VI) 的形态。 该方法涉及含有 1,4-二氨基蒽醌的有机相与酸性溶液混合 .
环境科学
1,4-二氨基蒽醌在 RFB 中的应用可以促进可再生能源源与电网的整合。 这对于存储来自风能和太阳能等来源的间歇性能量输出尤其重要 .
储能机理研究
已使用非原位 X 射线光电子能谱和傅里叶变换红外光谱研究聚(醌-1,4-二氨基蒽醌)的 Zn2+ 存储机制,为有机阴极材料的电化学性能提供了见解 .
用于溶解度的分子修饰
已探索 1,4-二氨基蒽醌的分子修饰以提高其在有机电解质中的溶解度,这是其在 RFB 中应用的关键因素。 这涉及用各种链对 1,4-二氨基蒽醌结构中的氨基进行功能化 .
作用机制
Target of Action
1,4-Diaminoanthraquinones (DAAQs) are a promising class of redox-active molecules primarily used in nonaqueous redox flow batteries (RFBs) due to their ability to have up to five electrochemically accessible and reversible oxidation states .
Mode of Action
The interaction of 1,4-Diaminoanthraquinone with its targets involves a series of redox reactions. These reactions are highly reversible and electrochemically accessible, allowing the compound to exist in multiple oxidation states . The reversibility of these reactions can be affected by the solubility of the daaqs in the electrolytes .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-Diaminoanthraquinone is the redox process in nonaqueous redox flow batteries (RFBs). The compound’s ability to undergo multiple reversible redox reactions allows it to store and release energy, making it a key player in the energy storage capacity of RFBs .
Pharmacokinetics
The compound’s solubility in polar organic solvents, which are typically used in RFBs, can significantly impact its energy storage capacity .
Result of Action
The molecular and cellular effects of 1,4-Diaminoanthraquinone’s action primarily involve energy storage and release. By undergoing reversible redox reactions, the compound can store energy in its oxidized states and then release this energy when it is reduced .
Action Environment
The action, efficacy, and stability of 1,4-Diaminoanthraquinone can be influenced by various environmental factors. For instance, the presence of supporting electrolyte salts can affect the compound’s solubility in polar organic solvents, thereby impacting its energy storage capacity . Furthermore, the compound’s redox reactions are likely to be influenced by the pH and temperature of the environment .
生化分析
Biochemical Properties
1,4-Diaminoanthraquinone plays a significant role in biochemical reactions, particularly in redox processes. It is known to interact with various enzymes and proteins, influencing their activity. For instance, 1,4-Diaminoanthraquinone can act as a redox-active molecule, participating in electron transfer reactions. It has been studied for its potential use in redox flow batteries due to its ability to undergo multiple reversible oxidation states . Additionally, 1,4-Diaminoanthraquinone interacts with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can modulate the activity of cytochrome P450 enzymes, affecting the metabolic pathways they regulate.
Cellular Effects
1,4-Diaminoanthraquinone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 1,4-Diaminoanthraquinone can induce oxidative stress in cells by generating reactive oxygen species (ROS) . This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . Furthermore, 1,4-Diaminoanthraquinone has been found to modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase . These changes in gene expression can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1,4-Diaminoanthraquinone involves its ability to undergo redox cycling, leading to the generation of reactive oxygen species. This redox cycling is facilitated by the compound’s interaction with various biomolecules, including enzymes and proteins. For example, 1,4-Diaminoanthraquinone can bind to cytochrome P450 enzymes, altering their activity and leading to the production of reactive intermediates . Additionally, 1,4-Diaminoanthraquinone can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can result in DNA damage and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diaminoanthraquinone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1,4-Diaminoanthraquinone is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the formation of degradation products that may have different biochemical properties . Long-term studies have indicated that continuous exposure to 1,4-Diaminoanthraquinone can result in sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,4-Diaminoanthraquinone vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with no significant changes in cellular function . At higher doses, 1,4-Diaminoanthraquinone can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur . These findings highlight the importance of careful dosage control when using 1,4-Diaminoanthraquinone in experimental settings.
Metabolic Pathways
1,4-Diaminoanthraquinone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions . These metabolic transformations can lead to the formation of reactive intermediates that may further interact with other biomolecules . Additionally, 1,4-Diaminoanthraquinone can affect metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense . These interactions can influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 1,4-Diaminoanthraquinone within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1,4-Diaminoanthraquinone can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.
属性
IUPAC Name |
1,4-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMQNRKSAWNXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041252 | |
| Record name | 1,4-Diaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS] | |
| Record name | 1,4-Diaminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
128-95-0, 71775-54-7 | |
| Record name | Disperse Violet 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Disperse Violet 9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE VIOLET 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21HDQ0TKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















